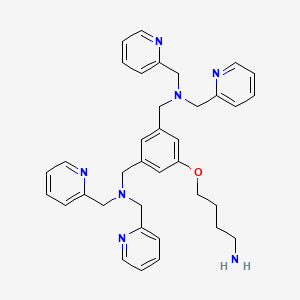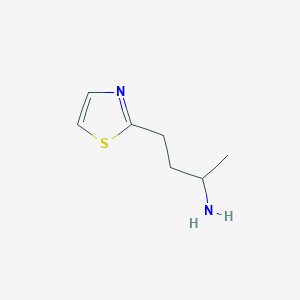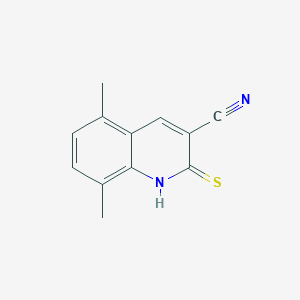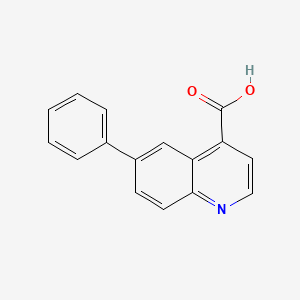
1-Chloro-4-(1,1-difluoropropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(1,1-difluoropropyl)benzene is an organic compound with the molecular formula C9H9ClF2 It is a derivative of benzene, where a chlorine atom and a 1,1-difluoropropyl group are substituted at the para positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-4-(1,1-difluoropropyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with 1,1-difluoropropane in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(1,1-difluoropropyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional functional groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield different hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives.
Electrophilic Substitution: Nitro and sulfonic acid derivatives.
Oxidation: Carboxylic acids.
Reduction: Hydrocarbon derivatives.
Applications De Recherche Scientifique
1-Chloro-4-(1,1-difluoropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(1,1-difluoropropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles, leading to the formation of new chemical entities. These reactions can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(1,1-difluoropropyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-fluorobenzene: Similar in structure but with only one fluorine atom.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoropropyl group.
1-Chloro-4-nitrobenzene: Contains a nitro group instead of a difluoropropyl group.
These compounds share some chemical properties but differ in their reactivity and applications due to the presence of different substituents.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in scientific studies.
Propriétés
Formule moléculaire |
C9H9ClF2 |
|---|---|
Poids moléculaire |
190.62 g/mol |
Nom IUPAC |
1-chloro-4-(1,1-difluoropropyl)benzene |
InChI |
InChI=1S/C9H9ClF2/c1-2-9(11,12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 |
Clé InChI |
YLWJKKXOXHKYDX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)








![4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11766901.png)



